

# The Discovery and History of 3,6-Dibromoquinoline: A Technical Guide

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## Compound of Interest

Compound Name: *3,6-Dibromoquinoline*

Cat. No.: *B1270526*

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## Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key chemical and biological properties of **3,6-Dibromoquinoline**. While the precise historical first synthesis is not readily available in contemporary literature, this guide outlines modern synthetic approaches, detailed experimental protocols, and extensive characterization data. A significant focus is placed on its emerging role as a scaffold in medicinal chemistry, particularly for its antifungal activity, which is linked to the disruption of fungal metal ion homeostasis. This mechanism is visually detailed through a signaling pathway diagram. The guide serves as a critical resource for researchers engaged in organic synthesis, medicinal chemistry, and drug development.

## Introduction

**3,6-Dibromoquinoline** is a halogenated heterocyclic compound that has garnered interest in the scientific community as a versatile building block in organic synthesis and as a scaffold for the development of novel therapeutic agents.<sup>[1]</sup> Its structure, featuring bromine atoms at the 3 and 6 positions of the quinoline ring, imparts unique reactivity and biological activity.<sup>[1]</sup> This guide delves into the synthetic history, physicochemical properties, and the notable antifungal mechanism of this compound.

## History and Discovery

While a definitive seminal publication marking the first discovery and synthesis of **3,6-Dibromoquinoline** is not prominently cited in modern chemical literature, its preparation is rooted in the broader history of quinoline chemistry and halogenation reactions. The functionalization of the quinoline core has been a subject of extensive research for over a century, driven by the discovery of naturally occurring and synthetic quinoline-based compounds with significant biological activities.

Modern synthetic strategies often employ the bromination of quinoline precursors. One of the contemporary and effective methods for synthesizing brominated quinolines involves the dehydrogenation of brominated tetrahydroquinolines.<sup>[2][3][4]</sup> This approach allows for regioselective control of bromination on the saturated ring system before aromatization.

## Physicochemical Properties

**3,6-Dibromoquinoline** is a solid at room temperature with the chemical formula  $C_9H_5Br_2N$ .<sup>[5]</sup> Its molecular structure and the presence of two bromine atoms contribute to its distinct physical and spectroscopic characteristics.

**Table 1: Physicochemical Properties of 3,6-Dibromoquinoline**

Property	Value	Reference(s)
CAS Number	69268-39-9	[5][6][7]
Molecular Formula	$C_9H_5Br_2N$	[5][8]
Molecular Weight	286.95 g/mol	[1][5][8]
Physical Form	Solid	
Storage Temperature	Room Temperature, Sealed in Dry, Keep in Dark Place	[8]

**Table 2: Spectroscopic Data of 3,6-Dibromoquinoline**

Spectrum Type	Key Characteristics	Reference(s)
<sup>1</sup> H NMR (Predicted)	Aromatic protons will display distinct signals influenced by the electron-withdrawing bromine atoms.	[9]
<sup>13</sup> C NMR (Predicted)	The spectrum will show nine distinct carbon signals, with the chemical shifts of carbons attached to bromine being significantly affected.	[9]
IR Spectroscopy	Characteristic peaks for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the quinoline core, and C-Br stretching.	[2]
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of two bromine atoms ( <sup>79</sup> Br and <sup>81</sup> Br).	[10]

Note: Experimentally obtained spectra for **3,6-Dibromoquinoline** are not readily available in the public domain. The data presented is based on predictions and comparison with structurally similar compounds.

## Experimental Protocols

The synthesis of **3,6-Dibromoquinoline** can be achieved through various methods. A plausible and effective laboratory-scale synthesis involves the oxidative dehydrogenation of a suitable precursor, such as 6-bromo-1,2,3,4-tetrahydroquinoline.

## Synthesis of 3,6-Dibromoquinoline via Dehydrogenation of 6-Bromo-1,2,3,4-tetrahydroquinoline

This protocol is based on general procedures for the dehydrogenation of tetrahydroquinolines.

[11]

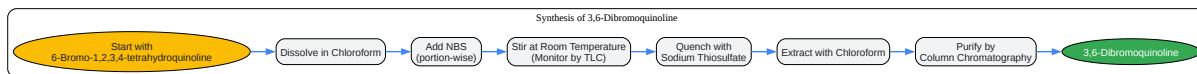
Materials:

- 6-Bromo-1,2,3,4-tetrahydroquinoline
- N-Bromosuccinimide (NBS)
- Chloroform ( $\text{CHCl}_3$ )
- Stirring apparatus
- Reaction flask
- Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography column)

Procedure:

- In a reaction flask, dissolve 6-bromo-1,2,3,4-tetrahydroquinoline (1 equivalent) in chloroform.
- Slowly add N-Bromosuccinimide (approximately 2-3 equivalents) portion-wise to the stirred solution at room temperature. The reaction is exothermic and should be controlled.
- Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Separate the organic layer, and extract the aqueous layer with chloroform.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford **3,6-Dibromoquinoline**.

## Experimental Workflow:

[Click to download full resolution via product page](#)*Synthetic workflow for 3,6-Dibromoquinoline.*

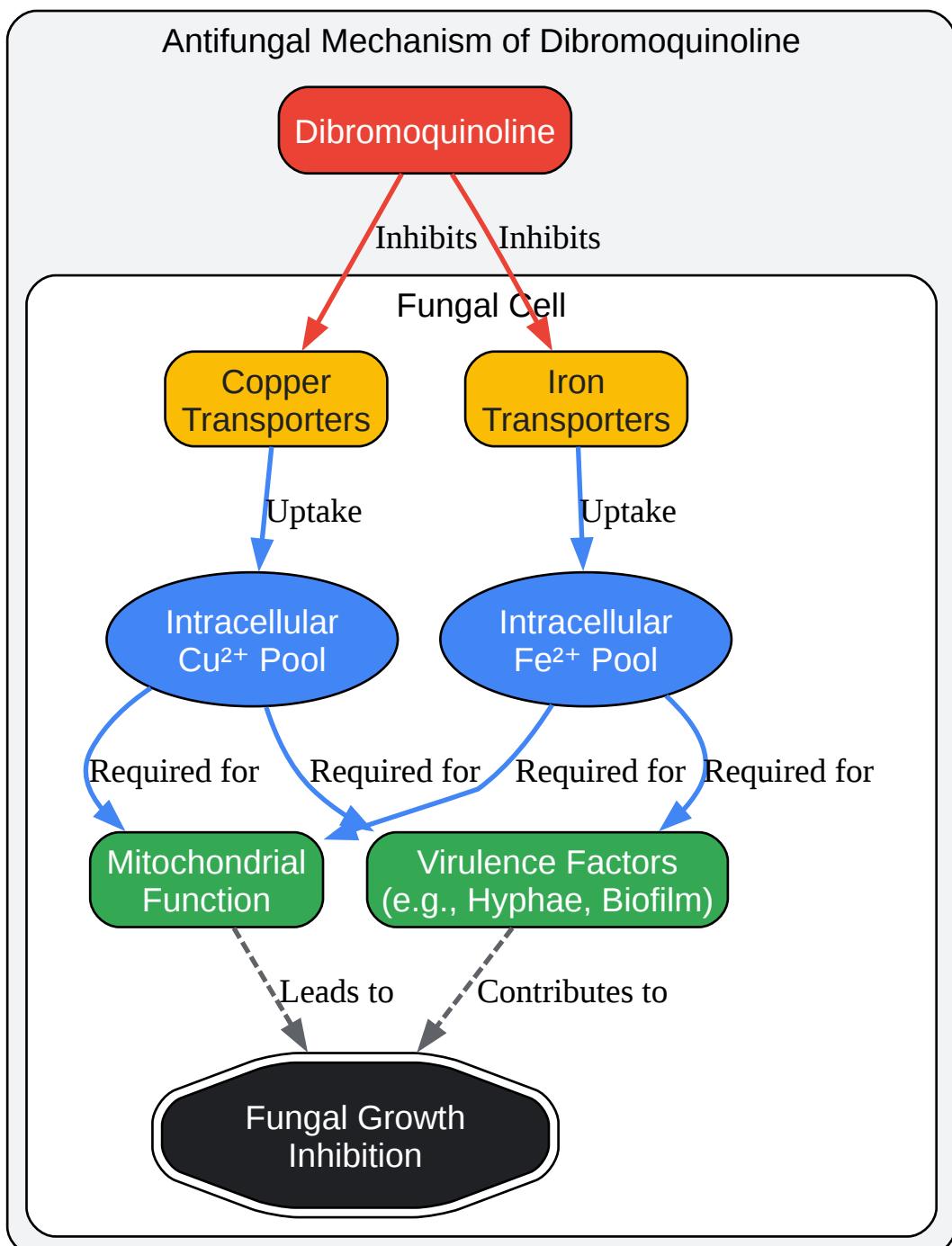
## Biological Activity and Signaling Pathways

Recent studies have highlighted the potent antifungal activity of dibromoquinoline derivatives.

[1][12] A notable mechanism of action is the disruption of fungal metal ion homeostasis, a pathway that is distinct from currently used antifungal agents.[1][12]

The antifungal activity of a dibromoquinoline compound has been shown to be mediated by its interference with the homeostasis of essential metal ions, specifically copper ( $Cu^{2+}$ ) and iron ( $Fe^{2+}$ ), within the fungal cell.[12][13] This disruption leads to a cascade of events that ultimately inhibit fungal growth and virulence.

Signaling Pathway: Disruption of Fungal Metal Ion Homeostasis



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